N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0768371
InChI:
InChI=1S/C19H18BrN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
SMILES:
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br
Molecular Formula:
C19H18BrN3O3
Molecular Weight:
416.3 g/mol
N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
CAS No.:
Cat. No.: VC0768371
Molecular Formula: C19H18BrN3O3
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O3 |
|---|---|
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
| Standard InChI | InChI=1S/C19H18BrN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
| Standard InChI Key | ZFAWJFZWYFEMLD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator